molecular formula C25H31N3O3 B12390096 AChE/BChE/MAO-B-IN-3

AChE/BChE/MAO-B-IN-3

货号: B12390096
分子量: 421.5 g/mol
InChI 键: JRKPPAOCYQBUPN-XSFVSMFZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

AChE/BChE/MAO-B-IN-3 is a potent inhibitor of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase B. This compound is an indan-1-one derivative and has shown significant potential in the treatment of neurodegenerative diseases such as Alzheimer’s disease. It exhibits strong inhibitory activity against human monoamine oxidase B with an IC50 value of 0.0359 micromolar, and also inhibits acetylcholinesterase and butyrylcholinesterase with IC50 values of 0.0473 micromolar and 0.0782 micromolar, respectively .

准备方法

The synthesis of AChE/BChE/MAO-B-IN-3 involves several steps. The starting material is typically an indan-1-one derivative, which undergoes a series of chemical reactions including condensation, reduction, and cyclization to form the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

化学反应分析

AChE/BChE/MAO-B-IN-3 undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding ketones or alcohols, while reduction can produce various reduced derivatives .

科学研究应用

Key Findings:

  • Compound Efficacy : Research has shown that certain derivatives exhibit potent inhibitory effects on AChE, BChE, and MAO-B. For instance, one study reported an IC50 of 0.065 µM for AChE and 0.072 µM for MAO-B from a specific piperazine/morpholine derivative, highlighting its dual inhibitory potential .
  • Binding Affinity : Molecular docking studies reveal that effective inhibitors form critical interactions with active site residues in these enzymes, enhancing their binding affinity. For example, compounds were found to bind with higher affinity to BChE compared to AChE, suggesting a selective inhibition profile .

Piperazine Derivatives

A study synthesized a series of piperazine/morpholine derivatives that demonstrated significant dual inhibition against AChE and MAO-B. The most potent compound exhibited IC50 values as low as 0.065 µM for AChE and 0.072 µM for MAO-B . This suggests the potential for these compounds in treating Alzheimer's disease by improving cholinergic signaling while also modulating dopaminergic pathways.

Chalcone Derivatives

Research on N-methyl-piperazine chalcone derivatives revealed several compounds with noteworthy inhibitory activities against both AChE and MAO-B . For example, compound 2k showed selective inhibition against MAO-B with an IC50 of 0.71 µM while also inhibiting AChE effectively. These findings support the hypothesis that multi-targeted therapies may offer enhanced efficacy in neurodegenerative disease management.

Comparative Data Table

CompoundTarget EnzymeIC50 (µM)Selectivity Index
Piperazine 3aAChE0.065-
Piperazine 3aMAO-B0.072-
Chalcone 2kMAO-B0.7156.34
Chalcone 2nAChE4.32-
Compound EAChE7.27-

作用机制

AChE/BChE/MAO-B-IN-3 exerts its effects by inhibiting the activity of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase B. These enzymes are involved in the breakdown of neurotransmitters such as acetylcholine and dopamine. By inhibiting these enzymes, this compound increases the levels of these neurotransmitters in the brain, which can help improve cognitive function and reduce symptoms of neurodegenerative diseases. The compound binds to the active sites of these enzymes, preventing them from catalyzing the breakdown of neurotransmitters .

相似化合物的比较

AChE/BChE/MAO-B-IN-3 is unique in its ability to inhibit multiple enzymes involved in neurotransmission. Similar compounds include:

    Donepezil: An acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

    Rivastigmine: A dual inhibitor of acetylcholinesterase and butyrylcholinesterase.

    Selegiline: A monoamine oxidase B inhibitor used in the treatment of Parkinson’s disease.

Compared to these compounds, this compound offers the advantage of targeting multiple enzymes simultaneously, which may result in more effective treatment of neurodegenerative diseases .

生物活性

The compound AChE/BChE/MAO-B-IN-3 is a multi-target inhibitor that has garnered attention due to its potential therapeutic applications in neurodegenerative diseases, particularly Alzheimer's disease (AD). This article provides a comprehensive overview of its biological activity, focusing on its inhibitory effects on acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase B (MAO-B).

Overview of Target Enzymes

  • Acetylcholinesterase (AChE) : An enzyme that breaks down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. Inhibition of AChE increases ACh levels, enhancing cholinergic transmission, which is beneficial in AD.
  • Butyrylcholinesterase (BChE) : Similar to AChE but has a broader substrate specificity. Elevated BChE activity is often observed in AD, and its inhibition may also contribute to cognitive improvement.
  • Monoamine Oxidase B (MAO-B) : An enzyme involved in the breakdown of monoamines, including dopamine. Inhibition of MAO-B can increase dopamine levels and potentially alleviate symptoms of depression and cognitive decline.

Inhibitory Activity Data

Recent studies have reported varying inhibitory activities of this compound against these enzymes. The following table summarizes key findings from different research articles:

CompoundEnzyme TargetIC50 (µM)Selectivity IndexReference
This compoundAChE2.265.92
This compoundBChE1.19-
This compoundMAO-B0.7156.34

Case Studies and Research Findings

  • Dual Inhibition Studies :
    • Several studies have demonstrated that compounds similar to this compound exhibit dual inhibition properties against both AChE and MAO-B. For instance, a study identified N-methyl-piperazine chalcones as effective dual inhibitors, with the compound 2k showing an IC50 of 0.71 µM for MAO-B and 8.10 µM for AChE, indicating promising multi-target profiles for AD treatment .
  • Structure-Activity Relationship (SAR) :
    • The structural modifications of compounds significantly affect their inhibitory activities. For example, the introduction of electron-withdrawing groups on the phenyl moiety was found to enhance MAO-B inhibition while maintaining or improving AChE inhibition . This highlights the importance of SAR studies in optimizing compounds for therapeutic efficacy.
  • In Silico Studies :
    • Molecular docking studies have been utilized to understand the binding interactions between this compound and target enzymes. For instance, specific amino acid interactions at the active sites were identified as critical for inhibitory activity, providing insights for future compound design .
  • Toxicity Assessments :
    • Preliminary toxicity evaluations indicate that compounds with dual inhibition capabilities exhibit low cytotoxicity towards MDCK cells, suggesting a favorable safety profile which is crucial for further development as therapeutic agents .

属性

分子式

C25H31N3O3

分子量

421.5 g/mol

IUPAC 名称

2-[3-(dimethylamino)propyl-methylamino]-N-[4-[(E)-(5-methoxy-3-oxo-1H-inden-2-ylidene)methyl]phenyl]acetamide

InChI

InChI=1S/C25H31N3O3/c1-27(2)12-5-13-28(3)17-24(29)26-21-9-6-18(7-10-21)14-20-15-19-8-11-22(31-4)16-23(19)25(20)30/h6-11,14,16H,5,12-13,15,17H2,1-4H3,(H,26,29)/b20-14+

InChI 键

JRKPPAOCYQBUPN-XSFVSMFZSA-N

手性 SMILES

CN(C)CCCN(C)CC(=O)NC1=CC=C(C=C1)/C=C/2\CC3=C(C2=O)C=C(C=C3)OC

规范 SMILES

CN(C)CCCN(C)CC(=O)NC1=CC=C(C=C1)C=C2CC3=C(C2=O)C=C(C=C3)OC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。